tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate
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Overview
Description
tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is a chemical compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(2-aminoethylamino)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine. This property is particularly useful in the synthesis of complex organic molecules and peptides .
Biology
In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids. It can protect amine groups during chemical modifications, ensuring that the biological activity of the molecule is preserved .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical compounds. Its stability and ease of removal make it an ideal protecting group for drug development, allowing for the creation of complex drug molecules with high specificity .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility and stability make it a valuable component in various manufacturing processes, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. The compound can be removed under mild acidic or basic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the additional ethoxy group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of the ethoxy group.
tert-Butyl N-(2-bromoethyl)carbamate: Contains a bromoethyl group instead of the ethoxy group[][11].
Uniqueness
tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is unique due to its combination of stability, ease of removal, and versatility in protecting amine groups. The presence of the ethoxy group enhances its solubility and reactivity, making it a preferred choice in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)-2-oxoethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-9(2,3)16-8(14)12-15-6-7(13)11-5-4-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZPPBPGCWBGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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